molecular formula C18H19F3N2O4S B2678983 N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448029-41-1

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2678983
CAS No.: 1448029-41-1
M. Wt: 416.42
InChI Key: KSYYBPRKEKNCMJ-UHFFFAOYSA-N
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Description

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonamide group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the trifluoromethylated intermediate:

    Sulfonamide formation: The intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could lead to the corresponding amine.

Scientific Research Applications

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. The hydroxyethyl group may also play a role in the compound’s overall activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-hydroxy-2-(4-fluorophenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    N-(4-(N-(2-hydroxy-2-(4-chlorophenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c1-11-9-15(23-12(2)24)7-8-17(11)28(26,27)22-10-16(25)13-3-5-14(6-4-13)18(19,20)21/h3-9,16,22,25H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYYBPRKEKNCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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